N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Description
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic coumarin derivative with the molecular formula C₁₄H₁₂ClNO₆ and a molecular weight of 325.701 g/mol (monoisotopic mass: 325.035315) . Its structure comprises a 4-methylcoumarin backbone substituted with chlorine at position 6, a hydroxyl group at position 7, and an acetyl-glycine moiety at position 3 (Figure 1). The compound is registered under ChemSpider ID 4699670 and CAS RN 859125-83-0 . Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C14H12ClNO6 |
|---|---|
Molecular Weight |
325.70 g/mol |
IUPAC Name |
2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H12ClNO6/c1-6-7-2-9(15)10(17)4-11(7)22-14(21)8(6)3-12(18)16-5-13(19)20/h2,4,17H,3,5H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
HOIBOVQFQKRSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. This can be achieved through the condensation of 4-methyl-2H-chromen-2-one with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by hydroxylation using hydrogen peroxide or other suitable oxidizing agents.
-
Acetylation: : The 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated intermediate.
-
Glycine Coupling: : The final step involves coupling the acetylated intermediate with glycine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl groups in the chromen-2-one core and acetyl linkage can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-7-oxo-4-methyl-2H-chromen-2-one derivatives.
Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-ol derivatives.
Substitution: Formation of 6-substituted-7-hydroxy-4-methyl-2H-chromen-2-one derivatives.
Scientific Research Applications
Biological Activities
The biological activities of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be categorized into several key areas:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL .
-
Antioxidant Properties
- Coumarin derivatives are often recognized for their antioxidant capabilities. This compound may help in scavenging free radicals, thereby protecting cells from oxidative stress .
-
Anti-inflammatory Effects
- Recent studies have indicated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory conditions .
-
Anticancer Activity
- Preliminary research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective dose-response relationships .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study Focus | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibition observed with MIC values of 32 µg/mL (Gram-positive) and 64 µg/mL (Gram-negative) . |
| Anti-inflammatory Effects | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls . |
| Anticancer Evaluation | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours . |
Research Findings
Research indicates that N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetyl]glycine is not only effective in laboratory settings but also shows promise for therapeutic applications:
- Mechanism of Action : The compound's mechanisms may involve interference with microbial cell wall synthesis, induction of apoptosis in cancer cells, and modulation of inflammatory responses through cytokine regulation.
- Structure–Activity Relationship (SAR) : Studies suggest that modifications to the coumarin structure can enhance biological activity, indicating the importance of specific functional groups in determining efficacy .
Mechanism of Action
The mechanism of action of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Comparative analysis thus relies on molecular formula and functional group extrapolation.
- Biological Data: No direct pharmacological or toxicological studies on the target compound are cited. In contrast, acetyl fentanyl () highlights the importance of structural analogs in drug discovery, though it is pharmacologically unrelated .
Biological Activity
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine, a derivative of coumarin, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula: C16H16ClNO6
- Molecular Weight: 385.8 g/mol
- CAS Number: 919738-33-3
1. Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of coumarin, including this compound, exhibit significant anti-inflammatory properties. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the inhibition of signaling pathways including MAPK and NF-kB, which are critical in inflammatory responses .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Mechanism |
|---|---|---|
| N-[6-chloro...glycine | TNF-α, IL-6 | MAPK and NF-kB inhibition |
| Umbelliferone Derivatives | TNF-α, IL-6 | iNOS pathway modulation |
2. Antioxidant Activity
The compound's antioxidant potential is attributed to its ability to activate the Nrf2 pathway, which regulates the expression of various antioxidant enzymes. This activation helps protect cells from oxidative stress, a critical factor in many diseases .
3. Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC3 and DU145) and displayed dose-dependent cytotoxicity. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μg/mL) at 48h |
|---|---|
| PC3 | 27.05 ± 3.9 |
| DU145 | 62.5 ± 17.3 |
The biological activity of N-[6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By suppressing key signaling pathways (MAPK and NF-kB), the compound effectively reduces the levels of inflammatory markers.
- Activation of Antioxidant Pathways : The activation of Nrf2 leads to increased expression of antioxidant enzymes, providing cellular protection against oxidative damage.
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, leading to decreased cell viability.
Case Studies
Several studies have highlighted the efficacy of coumarin derivatives in treating inflammation and cancer:
- Study on RAW264.7 Macrophages : This study demonstrated that a coumarin derivative significantly reduced IL-6 and TNF-alpha levels upon LPS stimulation, indicating its potential as an anti-inflammatory agent .
- Prostate Cancer Study : A comparative study showed that N-[6-chloro...glycine had a lower IC50 value compared to standard chemotherapy agents in PC3 cells, suggesting its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
